1-(2-Hydroxyphenyl)piperazine
Overview
Description
It is a white or yellowish crystalline substance with an aromatic odor similar to benzene . This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1-(2-Hydroxyphenyl)piperazine, also known as 2-(piperazin-1-yl)phenol, is primarily used as an intestinal permeation enhancer . It enhances transepithelial transport, which is the movement of substances across the epithelium, a layer of cells that lines the surfaces of our body .
Mode of Action
It is known to enhance transepithelial transport with minimal cytotoxicity compared to similarly effective molecules . This suggests that it interacts with its targets in a way that promotes the transport of substances across the epithelial barrier without causing significant cell damage .
Pharmacokinetics
It is known that the presence of nitrogen atoms in piperazine derivatives can improve the pharmacological and pharmacokinetic profiles of drug candidates, serving as hydrogen bond donors/acceptors, tuning the interactions with receptors, and increasing water solubility and bioavailability .
Result of Action
The primary result of this compound’s action is the enhanced transport of substances across the intestinal epithelium . This can be particularly beneficial in the delivery of oral drugs, especially macromolecular therapeutics, which often face challenges in absorption across the intestinal epithelium .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, a family to which 1-(2-Hydroxyphenyl)piperazine belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .
Cellular Effects
For example, certain piperazine derivatives have been found to enhance transepithelial transport with minimal cytotoxicity . Another piperazine derivative has shown high cytotoxicity to glioblastoma (U87) and cervix cancer (HeLa) cells .
Molecular Mechanism
Piperazine derivatives have been shown to act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This inhibition can massively disturb the motility of parasites .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 125-129 °C .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
It is known that piperazine derivatives can inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .
Transport and Distribution
It is known that piperazine derivatives can enhance transepithelial transport .
Subcellular Localization
It is known that piperazine derivatives can enhance transepithelial transport, suggesting that they may localize at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for 2-Piperazin-1-yl-phenol often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2-Piperazin-1-yl-phenol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-Piperazin-1-yl-phenol can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has different structural features and binding affinities.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has antibacterial activity and is used in the development of antimicrobial agents.
The uniqueness of 2-Piperazin-1-yl-phenol lies in its versatile applications and its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-piperazin-1-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORNTHBBLYBAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143733 | |
Record name | o-(1-Piperazinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-17-2 | |
Record name | 2-(1-Piperazinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(1-Piperazinyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(1-Piperazinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(1-piperazinyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-Piperazinyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the potential application of 2-(piperazin-1-yl)phenol in medical imaging?
A1: Research suggests that derivatives of 2-(piperazin-1-yl)phenol, when complexed with radioactive isotopes like Technetium-99m, could be used as imaging agents for brain receptors. Specifically, a study explored the synthesis and evaluation of [99mTc(CO)3-OH-PP-CS2], a complex incorporating 2-(piperazin-1-yl)phenol. This complex showed moderate brain uptake in rats, indicating potential for further development as a 5-HT1A receptor imaging agent. [, ]
Q2: How does 2-(piperazin-1-yl)phenol interact with dopamine receptors?
A3: A study investigating 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole (KAD22), a compound incorporating the 2-(piperazin-1-yl)phenol structure, found that it did not exhibit affinity for dopamine D2 receptors. This suggests that the presence of 2-(piperazin-1-yl)phenol alone may not be sufficient to confer binding affinity to this receptor. []
Q3: What analytical techniques were used to characterize 2-(piperazin-1-yl)phenol derivatives and their complexes?
A4: High-performance liquid chromatography (HPLC) was employed to assess the radiochemical purity and stability of the 2-(piperazin-1-yl)phenol-containing complex [99mTc(CO)3-OH-PP-CS2]. [, ] Additionally, the lipophilicity of the complex was determined using the n-octanol/water partition coefficient (Log P). [, ] These techniques provide valuable information about the physicochemical properties and behavior of the compound and its derivatives.
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